![molecular formula C14H17ClN4O B2410957 2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide CAS No. 2411262-55-8](/img/structure/B2410957.png)
2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide
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Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure . The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the physical arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and understanding the mechanism of its reactions .Physical And Chemical Properties Analysis
This involves studying the properties of the compound such as its melting point, boiling point, solubility, stability, etc .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-11(15)14(20)18(2)7-12-3-5-13(6-4-12)8-19-10-16-9-17-19/h3-6,9-11H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLCMSMFRLQLNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=C(C=C1)CN2C=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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